1-Bromo-4-chloro-2-fluoro-3-methylbenzene
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Overview
Description
1-Bromo-4-chloro-2-fluoro-3-methylbenzene is a polyhalogenated aromatic compound with the molecular formula C₇H₅BrClF. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methyl group. It is commonly used in various chemical synthesis processes and has significant applications in scientific research and industry .
Preparation Methods
The synthesis of 1-Bromo-4-chloro-2-fluoro-3-methylbenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a precursor benzene compound undergoes bromination, chlorination, and fluorination in a stepwise manner. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with catalysts to facilitate the reactions .
Industrial production methods may involve large-scale halogenation processes, where the precursor benzene compound is treated with halogenating agents under controlled conditions to achieve the desired substitution pattern. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-4-chloro-2-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation Reactions: The methyl group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carboxylic acids or aldehydes .
Scientific Research Applications
1-Bromo-4-chloro-2-fluoro-3-methylbenzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1-Bromo-4-chloro-2-fluoro-3-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the methyl group. These electronic effects can alter the compound’s reactivity and selectivity in various reactions .
In biological systems, the compound’s halogenated structure can interact with molecular targets such as enzymes, receptors, and DNA. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluoro-3-methylbenzene can be compared with other similar compounds, such as:
This compound: This compound has a similar substitution pattern but with different halogen positions, leading to variations in reactivity and applications.
1-Bromo-2-chloro-4-fluoro-3-methylbenzene: This isomer has the same molecular formula but different positions of the halogen atoms, which can result in different chemical and biological properties.
1-Bromo-4-chloro-3-fluoro-2-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, selectivity, and applications in various fields .
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQJSLXOBAZJLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537421 |
Source
|
Record name | 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943830-58-8 |
Source
|
Record name | 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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